molecular formula C17H18F3N3O3 B1672770 Fleroxacin CAS No. 79660-72-3

Fleroxacin

Cat. No.: B1672770
CAS No.: 79660-72-3
M. Wt: 369.34 g/mol
InChI Key: XBJBPGROQZJDOJ-UHFFFAOYSA-N
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Description

Fleroxacin is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antimicrobial activity. It is particularly effective against a variety of Gram-positive and Gram-negative bacteria. The compound is used to treat infections such as uncomplicated cystitis, pyelonephritis, gonorrhea, bacterial enteritis, traveler’s diarrhea, and respiratory tract infections .

Mechanism of Action

Target of Action

Fleroxacin, a broad-spectrum antimicrobial fluoroquinolone, primarily targets DNA gyrase and DNA topoisomerase 2 . These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .

Mode of Action

This compound strongly inhibits the DNA-supercoiling activity of DNA gyrase and DNA topoisomerase 2 . The inhibition of these enzymes disrupts bacterial DNA replication, leading to cell death .

Biochemical Pathways

The drug’s primary action involves the inhibition of dna gyrase and dna topoisomerase 2, which disrupts bacterial dna replication and leads to cell death .

Pharmacokinetics

This compound is rapidly and well absorbed from the gastrointestinal tract after oral administration . It has a systemic availability close to 100% . This compound is poorly bound to plasma proteins (23%) and exhibits excellent tissue distribution . Renal clearance accounts for 60 to 70% of elimination . The drug is metabolised to form antimicrobially active N-demethyl-fleroxacin and inactive N-oxide-fleroxacin . The serum elimination half-life, in subjects with normal renal function, is relatively long (9–12 hours), which permits once-daily dosing .

Result of Action

The inhibition of DNA gyrase and DNA topoisomerase 2 by this compound leads to the disruption of bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination, ultimately resulting in bacterial cell death .

Action Environment

Environmental factors can influence the action of this compound. For instance, photodegradation of this compound has been studied, and it was found that certain photocatalysts had high photocatalytic activity and a degradation rate of more than 90% . This suggests that exposure to light could potentially affect the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Fleroxacin is a bactericidal drug that inhibits bacterial DNA gyrase and topoisomerase IV . Like other quinolones and fluoroquinolones, this compound eradicates bacteria by interfering with DNA replication (bacterial DNA replication, transcription, repair, and recombination) . It strongly inhibits the DNA-supercoiling activity of DNA gyrase .

Cellular Effects

The inhibition of DNA gyrase and DNA topoisomerase 2 by this compound leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination . This compound is effective in the treatment of a wide variety of infections .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of DNA gyrase and DNA topoisomerase 2 . This inhibition disrupts bacterial DNA replication, leading to cell death .

Temporal Effects in Laboratory Settings

This compound, like all quinolones, is well absorbed, reaching peak concentrations within 2 hours . The drug is eliminated via filtration in the kidney . It is therefore sensitive to changes in renal function . Accumulation of this compound in the body is minimal, and change from intravenous to oral dosing results in nearly identical serum concentrations .

Dosage Effects in Animal Models

In a rabbit model of catheter-associated urinary tract infection (CAUTI), three dosage regimens (30 mg/kg q8h IV; 20 mg/kg q8h IV; and 10 mg/kg q8h IV) of this compound were administered intravenously for 4 days . The results indicated that the bacterial biofilm on the urinary catheter could be eliminated by this compound at 30 mg/kg q8h IV and 20 mg/kg q8h IV .

Metabolic Pathways

This compound is excreted primarily via the kidneys in its unchanged form . Therefore, renal impairment has a major influence on the pharmacokinetics of this drug .

Transport and Distribution

After oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract and shows a good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues .

Subcellular Localization

As a fluoroquinolone antibiotic, it is known to target bacterial cells where it inhibits DNA gyrase and topoisomerase IV . This action disrupts bacterial DNA replication, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fleroxacin is synthesized through a multi-step process. The synthesis begins with the preparation of 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate is then alkylated with 2-bromoethanol to produce 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same multi-step process. The reaction conditions are optimized to ensure high yield and purity. The process includes stringent control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Fleroxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include defluorinated and cyclized derivatives, as well as ring-opened oxidation products .

Scientific Research Applications

Fleroxacin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of fluoroquinolones under various chemical conditions.

    Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.

    Medicine: Employed in clinical studies to evaluate its efficacy in treating bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations

Comparison with Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Ofloxacin
  • Norfloxacin

Comparison: Fleroxacin is unique among fluoroquinolones due to its specific structural modifications, which enhance its activity against certain bacterial strains. Compared to ciprofloxacin and levofloxacin, this compound has a longer half-life, allowing for once-daily dosing. It also shows higher tissue penetration, making it effective in treating infections in various body tissues .

Properties

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBPGROQZJDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046714
Record name Fleroxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination.
Record name Fleroxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04576
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CAS No.

79660-72-3
Record name Fleroxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79660-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fleroxacin [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fleroxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fleroxacin
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URL https://comptox.epa.gov/dashboard/DTXSID1046714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fleroxacin
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URL https://echa.europa.eu/information-on-chemicals
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Record name FLEROXACIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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